molecular formula C33H40O21 B141359 Triphenylsilyl dimethylarsinoate CAS No. 128988-57-8

Triphenylsilyl dimethylarsinoate

Cat. No. B141359
M. Wt: 772.7 g/mol
InChI Key: CGTJNKQXMHSGFN-UJPFCWTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triphenylsilyl dimethylarsinoate (TDSA) is an organosilicon compound that has gained significant attention in recent years due to its unique properties and potential applications in scientific research. TDSA is a stable and highly soluble compound that can easily penetrate cell membranes, making it an ideal tool for studying the biochemical and physiological effects of various compounds on living cells.

Scientific Research Applications

Triphenylsilyl dimethylarsinoate has a wide range of applications in scientific research. It has been used as a tool for studying the mechanism of action of various compounds on living cells, including the effects of drugs and toxins. Triphenylsilyl dimethylarsinoate can also be used to study the transport of arsenic in living organisms, which is important for understanding the environmental and health effects of arsenic exposure. Additionally, Triphenylsilyl dimethylarsinoate has been used as a precursor for the synthesis of other organoarsenic compounds, which have potential applications in medicine and materials science.

Mechanism Of Action

The mechanism of action of Triphenylsilyl dimethylarsinoate is not well understood, but it is believed to involve the binding of the arsenic atom to various cellular components, including proteins and DNA. This binding can lead to changes in cellular function and metabolism, which can be studied using a variety of biochemical and physiological assays.

Biochemical And Physiological Effects

Triphenylsilyl dimethylarsinoate has been shown to have a wide range of biochemical and physiological effects on living cells. It can induce oxidative stress, alter cellular metabolism, and affect the expression of genes involved in cell growth and differentiation. Triphenylsilyl dimethylarsinoate has also been shown to have anti-cancer properties, although the exact mechanism of action is not yet understood.

Advantages And Limitations For Lab Experiments

One of the main advantages of Triphenylsilyl dimethylarsinoate is its high solubility in organic solvents, which makes it easy to use in a variety of experimental settings. Triphenylsilyl dimethylarsinoate is also stable and relatively non-toxic, which makes it a safe tool for studying the effects of various compounds on living cells. However, Triphenylsilyl dimethylarsinoate is a relatively new compound, and its properties and applications are not yet fully understood. Additionally, Triphenylsilyl dimethylarsinoate can be expensive to synthesize, which may limit its use in some research settings.

Future Directions

There are many potential future directions for research on Triphenylsilyl dimethylarsinoate. One area of interest is the development of new organoarsenic compounds based on Triphenylsilyl dimethylarsinoate, which could have novel properties and applications in medicine and materials science. Another area of interest is the study of the environmental and health effects of arsenic exposure, which could be facilitated by the use of Triphenylsilyl dimethylarsinoate as a tool for studying arsenic transport in living organisms. Finally, further research is needed to fully understand the mechanism of action of Triphenylsilyl dimethylarsinoate and its potential applications in scientific research.
Conclusion
In conclusion, Triphenylsilyl dimethylarsinoate is a promising compound for scientific research due to its unique properties and potential applications in a variety of fields. Its high solubility, stability, and relative safety make it an ideal tool for studying the biochemical and physiological effects of various compounds on living cells. Further research is needed to fully understand the properties and applications of Triphenylsilyl dimethylarsinoate, but it is clear that this compound has significant potential for advancing our understanding of the biological world.

Synthesis Methods

The synthesis of Triphenylsilyl dimethylarsinoate involves the reaction of dimethylarsinic acid with triphenylsilanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of a triphenylsilyl ester intermediate, which is then converted to Triphenylsilyl dimethylarsinoate by the addition of a strong base. The resulting compound is a white crystalline solid that is highly soluble in organic solvents.

properties

CAS RN

128988-57-8

Product Name

Triphenylsilyl dimethylarsinoate

Molecular Formula

C33H40O21

Molecular Weight

772.7 g/mol

IUPAC Name

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C33H40O21/c1-9-19(39)23(43)26(46)31(48-9)54-30-25(45)21(41)17(8-35)52-33(30)53-29-22(42)18-14(38)5-11(49-32-27(47)24(44)20(40)16(7-34)51-32)6-15(18)50-28(29)10-2-3-12(36)13(37)4-10/h2-6,9,16-17,19-21,23-27,30-41,43-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21-,23+,24-,25-,26+,27+,30+,31-,32+,33-/m0/s1

InChI Key

CGTJNKQXMHSGFN-UJPFCWTGSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O

Other CAS RN

128988-57-8

synonyms

quercetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside

Origin of Product

United States

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